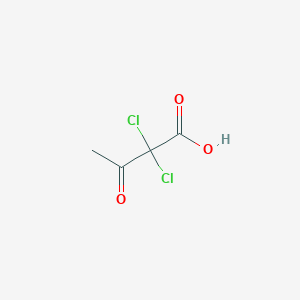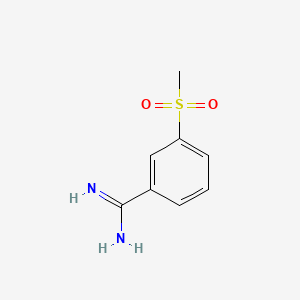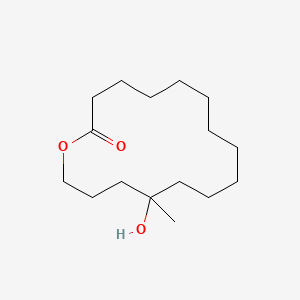
4'-Fluoro-2-methoxy-5-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl is an organic compound with the molecular formula C13H10FNO3. It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 4’ position, a methoxy group at the 2 position, and a nitro group at the 5 position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl typically involves multiple steps. One common method starts with the nitration of 4’-fluoro-2-methoxybiphenyl. The nitration reaction is carried out by dissolving 4’-fluoro-2-methoxybiphenyl in concentrated sulfuric acid and slowly adding a solution of potassium nitrate in concentrated sulfuric acid at a low temperature (around -15°C). The reaction mixture is stirred for 2 hours, then poured into ice water, and neutralized with sodium hydroxide to precipitate the product .
Industrial Production Methods
Industrial production of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and potassium nitrate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Reduction: 4’-Fluoro-2-methoxy-5-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anticancer drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. In medicinal chemistry, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluoro and methoxy groups enhance the compound’s binding affinity to target proteins, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but with an aniline group instead of a biphenyl core.
4-Fluoro-2-methoxy-5-nitrophenol: Similar structure but with a phenol group instead of a biphenyl core.
Uniqueness
4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and planarity compared to its analogs. This structural feature enhances its stability and makes it suitable for applications in materials science and medicinal chemistry .
Propriétés
Formule moléculaire |
C13H10FNO3 |
|---|---|
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C13H10FNO3/c1-18-13-7-6-11(15(16)17)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 |
Clé InChI |
ZAWYRMQNTZTAGY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate](/img/structure/B12515435.png)

![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)


![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)
![1-{3-[1-(Benzenesulfonyl)cyclobutyl]propyl}-4-phenylpiperazine](/img/structure/B12515460.png)

![1H-Benzimidazole, 5-[3-[4-(4-chlorophenyl)-1-piperazinyl]propyl]-](/img/structure/B12515466.png)
![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)
